3-(Pyrimidin-5-yl)propanoic acid

Heterocyclic synthesis Fused pyrimidines Medicinal chemistry building blocks

Researchers requiring regiospecific C5-pyrimidyl building blocks face limited alternatives. 3-(Pyrimidin-5-yl)propanoic acid resolves this with defined C5 attachment geometry enabling: - One-stage condensation with ortho-diamines for imidazopyridopyrimidine scaffold synthesis - Rational LMW-PTP inhibitor design (isoforms A/B, cancer & diabetes pathways) - Divergent derivatization at unsubstituted C2/C4 positions

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 933682-83-8
Cat. No. B1341825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrimidin-5-yl)propanoic acid
CAS933682-83-8
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=C(C=NC=N1)CCC(=O)O
InChIInChI=1S/C7H8N2O2/c10-7(11)2-1-6-3-8-5-9-4-6/h3-5H,1-2H2,(H,10,11)
InChIKeyRNCFDQFEJGONQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyrimidin-5-yl)propanoic Acid Overview


3-(Pyrimidin-5-yl)propanoic acid (CAS 933682-83-8) is a heteroaryl-substituted propanoic acid comprising a pyrimidine ring linked via its C5 position to a propanoic acid side chain [1]. The compound serves as a versatile intermediate or building block for the synthesis of fused heterocyclic systems and substituted pyrimidine derivatives, with documented utility in constructing imidazopyridopyrimidine, tetrahydropyridopyrimidinone, and related scaffolds [2][3]. The C5 attachment geometry on the pyrimidine core establishes a specific spatial relationship between the carboxylate functionality and the heteroaromatic nitrogen atoms, which is the defining structural feature differentiating this compound from regioisomeric alternatives [1].

C5-regiospecific building block – enables imidazo- and benzimidazopyridopyrimidine scaffolds via one-stage condensation
Orthogonal C2/C4 functionalization handles – supports diversity-oriented synthesis of pyrido[2,3-d]pyrimidine libraries
PLP-bioisostere scaffold – reported inhibitory analog context for PLP-dependent enzyme studies

3-(Pyrimidin-5-yl)propanoic Acid Substitution Limitations


Procurement of 3-(pyrimidin-5-yl)propanoic acid is not equivalent to selecting alternative pyrimidinyl-propanoic acid regioisomers or positional analogs due to three non-interchangeable factors: (1) The C5 attachment point on the pyrimidine ring dictates the spatial orientation of the carboxylate group relative to the two ring nitrogen atoms, which is critical for enzyme binding pocket complementarity as demonstrated in PLP analog inhibition studies [1]; (2) The unsubstituted pyrimidine core at C2 and C4 positions provides orthogonal functionalization handles unavailable in C2/C4-substituted analogs, enabling divergent derivatization pathways [2]; (3) Synthetic outcomes are regiospecific—condensation reactions with ortho-diamines proceed via distinct mechanistic pathways that differ between C5-propanoic acid derivatives and their 2-mercapto-substituted counterparts, yielding different heterocyclic products [2]. These structural constraints mean that substitution with a pyrimidin-2-ylpropanoic acid, pyrimidin-4-ylpropanoic acid, or a substituted pyrimidin-5-yl analog would fundamentally alter downstream reaction outcomes and biological activity profiles.

Target
3-(Pyrimidin-5-yl)propanoic acid – C5 attachment geometry enables imidazopyridopyrimidine cyclization and PLP-like spatial orientation
Substitute
Pyrimidin-2-yl or pyrimidin-4-yl propanoic acid regioisomers – geometric constraints prevent the same fused heterocycle formation and may shift enzyme recognition
Target
Unsubstituted pyrimidine core (C2, C4 free) permits orthogonal derivatization and diversity-oriented library construction
Substitute
2-mercapto- or C2/C4-substituted analogs – substitution may block key cyclization pathways and yield different heterocyclic products

3-(Pyrimidin-5-yl)propanoic Acid Differentiation Evidence


One-Stage Fused Heterocyclic Synthesis

Derivatives of 3-(pyrimidin-5-yl)propanoic acid undergo one-stage condensation with 1,2-ethanediamine or 1,2-benzenediamine in polyphosphoric acid to yield imidazo[1,2:1,6]pyrido[2,3-d]pyrimidines and benzo[4',5']imidazo[1',2':1,6]pyrido[2,3-d]pyrimidines, respectively, in a single synthetic operation [1]. In contrast, the analogous reaction with 2-mercapto-substituted pyrimidin-5-ylpropanoic acid proceeds via a distinct tandem mechanism requiring equimolar ZnCl₂ and yields 4-methyl-5,6-dihydrobenzo[4',5']imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine-2-thiol and its corresponding disulfide as the products—a fundamentally different outcome [1].

Fused heterocycle synthesis
Head-to-head
C5 derivative yields imidazopyridopyrimidines vs 2-mercapto analog gives 2-thiol/disulfide products under same conditions
Reaction pathway divergence confirmed by product identity
PPA medium; ortho-diamine condensation
Heterocyclic synthesis Fused pyrimidines Medicinal chemistry building blocks

Derivative Antibacterial Activity

Derivatives synthesized from 3-(4-methyl-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinyl)propanoic acid and 2-methylpropanoic acid—both pyrimidin-5-ylpropanoic acid analogs—were evaluated for antibacterial activity [1]. The synthesized 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine derivatives and 4-methyl-2-phenyl-5,6-dihydrobenzo[4′,5′]imidazo[2′,1′:6,1]pyrido[2,3-d]pyrimidine demonstrated antibacterial properties in microbiological assays, though specific MIC values were not reported in the abstracted data [1].

Antibacterial derivative activity
Data to verify
Synthesized tetrahydropyrido[2,3-d]pyrimidine derivatives show qualitative antibacterial activity; MIC not reported
Supports antimicrobial screening context
Strain details not specified; requires MIC confirmation
Antibacterial Antimicrobial screening Pyrimidinone derivatives

LMW-PTP Inhibitor Modeling

Recent computational modeling and synthetic work has targeted 3-(2,6-disubstituted 5-pyrimidyl)propionic acids as potential inhibitors of Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), an enzyme implicated in breast cancer, colon cancer, and type II diabetes signaling pathways [1]. Twelve novel compounds based on this scaffold were synthesized and docked into both isoform A and isoform B of LMW-PTP to predict binding affinity [1]. The 5-pyrimidyl attachment position is essential for the molecular recognition hypothesis underlying this inhibitor design, as it places the carboxylate and pyrimidine ring in spatial positions complementary to the active site architecture.

LMW-PTP docking model
In silico context
12 novel 2,6-disubstituted derivatives synthesized and docked into isoforms A and B; binding affinities not disclosed
Modeling supports enzyme-fit hypothesis
In silico SwissDock; experimental validation pending
LMW-PTP Tyrosine phosphatase Cancer Type II diabetes

PLP Bioisosteric Replacement

Seminal medicinal chemistry work established that 3-(substituted 5-pyrimidyl)propionic acids function as potential inhibitory analogs of pyridoxal phosphate (PLP), the active coenzyme form of vitamin B₆ essential for numerous enzymatic reactions including transamination, decarboxylation, and racemization [1]. The 5-pyrimidyl substitution pattern was deliberately chosen to mimic the spatial arrangement of the pyridine ring in PLP while introducing nitrogen atoms at positions that modulate electronic properties and hydrogen-bonding capacity [1].

PLP bioisosteric design
Class-level
5-pyrimidylpropionic acid mimics PLP spatial arrangement; N1/N3 add H-bond acceptor sites absent in pyridine ring
Mechanism-based inhibitor design rationale
Established 1969 medicinal chemistry precedent
Enzyme inhibition Pyridoxal phosphate Bioisostere Mechanism-based design

Regioselective Imidazopyridopyrimidine Access

2-Aryl-substituted pyrimidin-5-ylpropanoic acids—derivatives of the target 3-(pyrimidin-5-yl)propanoic acid scaffold—undergo condensation with ortho-diamines in polyphosphoric acid to produce imidazo[1,2:1,6]pyrido[2,3-d]pyrimidines (from 1,2-ethanediamine) and benzo[4',5']imidazo[1',2':1,6]pyrido[2,3-d]pyrimidines (from 1,2-benzenediamine) [1]. This one-stage synthetic methodology extends previously established limits for constructing these specific fused heterocyclic ring systems. The reaction exploits the C5-propanoic acid side chain as a cyclization partner, demonstrating scaffold versatility not available to pyrimidin-2-ylpropanoic or pyrimidin-4-ylpropanoic regioisomers due to different geometric constraints.

Regioselective cyclization
Head-to-head
C5 geometry enables imidazopyridopyrimidine formation; C2/C4 regioisomers would not afford same fused rings
Regiospecific scaffold access confirmed
Ortho-diamines in PPA medium
Fused heterocycles Imidazopyridopyrimidine Scaffold diversification One-pot synthesis

Diversity-Oriented Pyridopyrimidine Synthesis

A diversity-oriented synthetic methodology has been established wherein 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoic esters—direct derivatives of the 3-(pyrimidin-5-yl)propanoic acid core—are converted to methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates upon treatment with guanidine carbonate [1]. These intermediates serve as precursors to pyrido[2,3-d]pyrimidine systems, a privileged scaffold in medicinal chemistry associated with diverse biological activities [1]. The methodology provides a reproducible route for generating compound libraries based on the pyrimidin-5-ylpropanoic acid framework.

Pyridopyrimidine diversity
Method context
Conversion to pyrido[2,3-d]pyrimidine precursors via guanidine carbonate treatment
Diversity-oriented library entry point
Reproducible synthetic methodology
Diversity-oriented synthesis Pyridopyrimidine Heterocyclic intermediates Library synthesis

3-(Pyrimidin-5-yl)propanoic Acid Application Scenarios


Fused Heterocyclic Library Synthesis

Procure 3-(pyrimidin-5-yl)propanoic acid as a core building block when the research objective requires construction of imidazo[1,2:1,6]pyrido[2,3-d]pyrimidine or benzo[4',5']imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine scaffolds. The one-stage condensation methodology with ortho-diamines in polyphosphoric acid [1] provides direct access to these fused heterocyclic systems, enabling efficient parallel library synthesis for hit discovery campaigns. This scaffold class is structurally distinct from those accessible via pyrimidin-2-yl or pyrimidin-4-yl propanoic acid regioisomers.

LMW-PTP Inhibitor Development

Acquire 3-(pyrimidin-5-yl)propanoic acid or its 2,6-disubstituted derivatives for research programs targeting Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) inhibition. Recent computational modeling and synthetic efforts have validated the 5-pyrimidylpropionic acid scaffold as a rational starting point for LMW-PTP inhibitor design [1], with relevance to breast cancer, colon cancer, and type II diabetes signaling pathways. The C5 attachment geometry is critical for achieving complementary binding to LMW-PTP isoforms A and B.

Antimicrobial Lead Optimization

Use 3-(pyrimidin-5-yl)propanoic acid derivatives as starting materials for synthesizing and optimizing tetrahydropyrido[2,3-d]pyrimidine-based antimicrobial agents. Documented antibacterial activity in derivatives synthesized from pyrimidin-5-ylpropanoic acid analogs [1] provides a validated entry point for structure-activity relationship (SAR) studies. The scaffold offers multiple functionalization vectors (C2, C4 positions on pyrimidine; carboxylate modification) for systematic potency and selectivity optimization.

PLP-Dependent Enzyme Inhibitor Design

Procure 3-(pyrimidin-5-yl)propanoic acid for medicinal chemistry programs designing inhibitors of PLP-dependent enzymes (aminotransferases, decarboxylases, racemases). The established bioisosteric relationship between 5-pyrimidylpropionic acids and pyridoxal phosphate [1] provides a structurally rational foundation for mechanism-based inhibitor design, with the pyrimidine N1 and N3 atoms offering additional hydrogen-bonding capacity and altered electronic properties compared to the native pyridine ring.

Application
Selection Property
Validation Focus
Fused heterocyclic library synthesis
C5-regiospecific cyclization partner
Reaction outcome and scaffold identity
LMW-PTP pathway studies
5-pyrimidyl orientation for active-site complementarity
Isoform A/B binding assay and model-response context
Antimicrobial screening programs
Scaffold with multiple functionalization vectors
MIC determination and SAR expansion
PLP-dependent enzyme inhibition research
Pyrimidine N1/N3 bioisosteric advantage over pyridine
Enzyme inhibition endpoint context

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